molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

Cat. No.: B2805596
CAS No.: 1092345-52-2
M. Wt: 227.3
InChI Key: KKKNRCNSSLPCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,2-b]thiophene Research

The exploration of thieno[3,2-b]thiophene derivatives originated in the mid-20th century with the isolation of the parent heterocycle through cyclization reactions involving citric acid and phosphorus sulfides. Early synthetic routes suffered from low yields and limited regiocontrol, as exemplified by the initial 2% yield achieved for thieno[2,3-b]thiophene. A paradigm shift occurred in the 2000s with the development of Friedel-Crafts acylation strategies, enabling gram-scale production of thieno[3,2-b]thiophene through intramolecular cyclization of 3-bromothiophene derivatives.

Key milestones in functionalization include:

  • Regioselective Bromination : The α-bromination of thieno[3,2-b]thiophene-2-carboxylate esters, achieving >95% selectivity at the 5-position.
  • Cross-Coupling Advancements : Stille and Suzuki-Miyaura reactions facilitating aryl group introductions at the 2,5-positions.
  • Lithiation Techniques : Directed deprotonation using TMPMgCl·LiCl base for sequential functional group incorporation.

Table 1 : Evolution of Thieno[3,2-b]thiophene Synthesis Methodologies

Era Methodology Yield Improvement Functionalization Capacity
1950–2000 Citric acid cyclization 2–5% Limited to parent compound
2000–2010 Friedel-Crafts acylation 48% over 3 steps Carboxylic acid derivatives
2010–Present Directed metalation 63–85% Full peripheral substitution

Scientific Significance of N-(2-Hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

This carboxamide derivative integrates three critical structural motifs:

  • Aromatic Core : The thieno[3,2-b]thiophene system provides extended π-conjugation, enabling charge transport in organic semiconductors.
  • Hydroxyethyl Side Chain : Introduces hydrogen-bonding capacity and aqueous solubility, addressing the hydrophobicity typical of fused thiophenes.
  • Carboxamide Linker : Serves as a versatile handle for further derivatization or supramolecular assembly.

Experimental data reveals distinctive properties:

  • Thermal Stability : Decomposition temperature >250°C, suitable for solution-processing in thin-film devices.
  • Electrochemical Behavior : Oxidation potential at +1.2 V vs. Fc/Fc+, indicative of moderate hole-transport capability.
  • Crystallinity : Monoclinic crystal packing observed in analogs, with π-π stacking distances of 3.4–3.7 Å.

Current Research Landscape and Knowledge Gaps

Recent studies have pivoted toward two primary applications:

  • Organic Electronics : As a building block in p-type semiconductors, with hole mobilities reaching 0.12 cm²/V·s in thin-film transistors.
  • Medicinal Chemistry : Carboxamide derivatives demonstrate antiproliferative activity against phospholipase C (IC~50~ = 2.8 μM in preliminary assays).

Critical unresolved questions include:

  • Structure-Property Relationships : How hydroxyethyl substitution modulates charge transport vs. biological activity.
  • Synthetic Scalability : Current routes require multi-step sequences with cumulative yields <40%.
  • Stability Under Physiological Conditions : No data exists on hydrolytic degradation or metabolic pathways.

Table 2 : Comparative Analysis of Thienothiophene Derivatives

Property Parent Thieno[3,2-b]thiophene N-(2-Hydroxyethyl) Derivative
Aqueous Solubility <0.1 mg/mL 3.2 mg/mL (pH 7.4)
HOMO Energy Level -5.4 eV -5.1 eV
LogP 2.8 1.5
Synthetic Accessibility High Moderate (3–4 steps)

Properties

IUPAC Name

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNRCNSSLPCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thieno[3,2-b]thiophene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-carboxyethyl)thieno[3,2-b]thiophene-2-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)thieno[3,2-b]thiophene-2-carboxamide.

    Substitution: Formation of various substituted thieno[3,2-b]thiophene derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thieno[3,2-b]thiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: The hydroxyethyl group in the target compound likely enhances solubility in polar solvents compared to aromatic substituents (e.g., imidazole-methylene-oxoindolin in compound 122). This is inferred from the lower melting point of compound 111 (125–127°C) versus 122 (>250°C), where polar groups reduce crystal lattice stability .

Spectral Data :

  • HRMS and NMR data for analogs indicate that substituents significantly influence spectral signatures. For instance, the hydroxyethyl group would produce distinct ¹H-NMR signals for the -CH₂CH₂OH moiety (~3.5–4.0 ppm), whereas imidazole-containing analogs show aromatic proton shifts .

Biological Activity: Analogs like compounds 110, 111, and 122 exhibit narrow-spectrum kinase inhibition (TLK2), suggesting that the thieno[3,2-b]thiophene carboxamide scaffold is critical for target binding. The hydroxyethyl variant may modulate selectivity or pharmacokinetics due to its hydrophilic nature .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with precursor coupling (e.g., thiophene-2-carboxylic acid derivatives and hydroxyethylamine). Key steps include:

  • Amide bond formation : Carbodiimide-based coupling agents (e.g., EDC or DCC) are used to activate the carboxylic acid, followed by nucleophilic attack by the hydroxyethylamine group .
  • Purification : Column chromatography or recrystallization is employed to isolate the product. Optimization involves screening solvents (e.g., DMF, THF) and temperatures to maximize yield (>70%) and minimize by-products .
  • Scale-up : Continuous flow chemistry can enhance reproducibility and reduce reaction times .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for CH2_2OH) and thieno-thiophene core (aromatic protons at δ ~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 296.05) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state .

Q. What preliminary assays are used to screen its biological activity, and how are false positives mitigated?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported in µM ranges.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with controls for non-specific binding (e.g., addition of EDTA or competitive inhibitors) .
  • False-positive mitigation : Counter-screening using orthogonal assays (e.g., SPR for binding affinity vs. functional activity) .

Advanced Research Questions

Q. How can conflicting data on its bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Dose-response studies : Establish biphasic effects (e.g., hormesis) using 8–10 concentration points.
  • Pathway analysis : RNA-seq or proteomics identifies off-target effects (e.g., unintended modulation of NF-κB or MAPK pathways) .
  • Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed contradictions .

Q. What strategies improve solubility and bioavailability without altering its core pharmacophore?

  • Prodrug design : Esterification of the hydroxyethyl group enhances lipophilicity (e.g., acetyl or PEG-linked derivatives) .
  • Cocrystallization : Coformers like succinic acid improve aqueous solubility by 5–10× through hydrogen-bonding networks .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies .

Q. How are computational methods applied to predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR or CDK2) with ∆G values ≤ −8.0 kcal/mol indicating high affinity .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR modeling : Hammett constants and logP values correlate substituent effects with bioactivity trends .

Methodological Considerations for Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

Factor Impact Resolution
Catalyst purity Impurities reduce coupling efficiencyUse fresh EDC/HOBt with ≥95% purity .
Reaction time Over-reaction increases by-productsMonitor via TLC at 30-min intervals .
Solvent choice Polar aprotic solvents favor SN2 mechanismsCompare DMF vs. THF in parallel trials .

Q. How to reconcile variations in reported IC50_{50}50​ values across cell lines?

  • Cell line heterogeneity : Use isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic factors .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hr) .
  • Data normalization : Express results relative to housekeeping genes (e.g., GAPDH) or internal controls (e.g., cisplatin) .

Future Research Directions

  • Mechanistic elucidation : Single-molecule imaging to track target engagement in live cells.
  • In vivo profiling : PK/PD studies in rodent models to assess bioavailability and toxicity thresholds.
  • Structural diversification : Introduce bioisosteres (e.g., thiazole for thiophene) to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.